molecular formula C15H15NOS B2531196 N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide CAS No. 1795193-13-3

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide

Cat. No. B2531196
CAS RN: 1795193-13-3
M. Wt: 257.35
InChI Key: DCZZFBMSEBIWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various amide derivatives, including those with thiophene moieties, has been a subject of interest in recent research. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved, with aryl substituents ranging from phenyl to naphthalen-1yl . Similarly, the copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides . Moreover, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating the versatility of thiophene-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was also established, showing hydrogen bonding and π-π interactions that stabilize the structure .

Chemical Reactions Analysis

The reactivity of thiophene derivatives has been explored in various contexts. The synthesized thiophene derivatives mentioned earlier were tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the potential for these compounds to participate in bioactive interactions . Additionally, the colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcases the chemical reactivity of these compounds in the presence of specific analytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The cyclopropyl ring orientation and the dihedral angles between different rings in the molecule can affect the compound's interactions and properties, as seen in the crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Furthermore, the supramolecular aggregation of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides varies depending on the substituents on the benzamide ring, which can lead to different physical properties .

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structure Characterization

Compounds with structural similarities to N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, have been synthesized and characterized through spectral analysis and X-ray diffraction studies. These studies provide insight into the molecular arrangement and interactions, such as hydrogen bonds and π···π interactions, which contribute to the stability of the crystal structure (Sharma et al., 2016).

Synthesis of Derivatives

Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a functional similarity with the target compound, reveals the synthesis of various aryl substituents. These compounds are characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One specific derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further examined via single crystal X-ray diffraction, indicating the importance of intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Mechanisms

Dearomatising Rearrangements

Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation upon treatment with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This highlights a unique reaction pathway for thiophene derivatives, showcasing the potential for creating novel heterocyclic structures (Clayden et al., 2004).

Cycloaddition Reactions

The study of electron-deficient thioamides reacting with benzynes reveals an atypical mode of [3+2]-cycloaddition, leading to the formation of dihydrobenzothiazole products. This unusual reaction mechanism suggests new avenues for synthesizing complex heterocyclic structures (Zhang et al., 2018).

Biological Activity and Applications

Antimicrobial and Anticancer Potential

A notable study involves the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, highlighting their biological evaluation. These compounds were synthesized through multiple steps, culminating in the creation of derivatives with potential antimicrobial and anticancer activities. Their characterization involved IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, followed by biological evaluation and molecular docking studies (Talupur et al., 2021).

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZZFBMSEBIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide

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